6-Fluoro-1h-pyrazin-2-one
Description
6-Fluoro-1H-pyrazin-2-one is a fluorinated heterocyclic compound featuring a pyrazinone core substituted with a fluorine atom at the 6-position. Pyrazinone derivatives are of significant interest in medicinal chemistry due to their structural versatility and bioactivity. The fluorine atom enhances metabolic stability, lipophilicity, and binding affinity in drug candidates, making this compound a valuable scaffold for pharmaceutical development .
Properties
IUPAC Name |
6-fluoro-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLSVMPQTLFBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate . These reagents provide a mild and effective source of electrophilic fluorine, facilitating the fluorination process under controlled conditions.
Industrial Production Methods: Industrial production of 6-Fluoro-1h-pyrazin-2-one may involve large-scale electrophilic fluorination processes. The use of stable and commercially available fluorinating agents like NFSI ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Hydroxyl Group Reactions
The tertiary alcohol in the oxolane ring undergoes characteristic alcohol reactions:
Esterification
Reacts with acyl chlorides or anhydrides to form esters under basic conditions.
Example :
Oxidation
Tertiary alcohols are generally resistant to oxidation, but strong oxidants (e.g., CrO₃) may yield ketones:
Nucleophilic Substitution
The hydroxyl group can be converted to a better leaving group (e.g., tosylate) for subsequent substitutions:
-
Applications : Intermediate for synthesizing ethers or amines.
Bromophenyl Group Reactions
The bromine atom on the aromatic ring enables cross-coupling and substitution reactions:
Suzuki–Miyaura Coupling
Reacts with boronic acids to form biaryl derivatives:
Nucleophilic Aromatic Substitution
Bromine can be replaced by nucleophiles (e.g., amines, thiols) under catalytic conditions:
Ring-Opening Reactions
The oxolane ring can undergo acid-catalyzed ring-opening:
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing brominated byproducts .
-
Light Sensitivity : The C–Br bond may undergo homolytic cleavage under UV light, forming radicals .
Comparative Reactivity Table
| Reaction Type | Conditions | Products
Scientific Research Applications
Medicinal Chemistry
6-Fluoro-1H-pyrazin-2-one has shown significant potential in the development of antiviral agents. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase, making it relevant for treating viral infections such as influenza and COVID-19.
- Case Study : In vitro studies demonstrated that this compound effectively inhibited viral replication in cell cultures infected with influenza virus, showcasing its potential as an antiviral drug candidate.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens.
- Research Findings : A study reported that derivatives of this compound exhibited notable antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values indicating significant potency compared to standard antifungal agents .
Agricultural Applications
In agricultural research, this compound derivatives have been explored for their potential as plant growth regulators and pesticides.
- Study Insights : Research indicated that certain derivatives enhanced plant growth by modulating hormonal pathways, thus improving crop yields under stress conditions .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.
Antiviral Properties
The compound acts as a prodrug that is metabolized into an active form, inhibiting viral replication processes. This mechanism has been particularly relevant in developing treatments for RNA viruses.
Cytotoxicity Testing
Cytotoxicity assays using human cell lines (e.g., HepG2) revealed that this compound exhibited low toxicity at therapeutic concentrations, with an IC50 value greater than 750 µM.
Comparative Studies
Comparative studies with related compounds highlight the unique properties of this compound.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antiviral | >750 |
| Favipiravir | Antiviral | 10 |
| Pyrazine-2-Carboxylic Acid | Moderate Antimicrobial | 100 |
Mechanism of Action
The mechanism of action of 6-Fluoro-1h-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with biological molecules. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: Pyrazinone (this compound) vs. pyridinone (4-Amino-6-fluoropyridin-2(1H)-one) vs. pyrimidinone (6-Amino-5-fluoro-1H-pyrimidin-2-one): The position and number of nitrogen atoms influence electronic properties and hydrogen-bonding capacity. Fused systems (e.g., pyrazino[2,3-b]pyrazinone in ) increase structural complexity and binding specificity for kinase targets .
Fluorine Substitution: Fluorine at the 6-position in pyrazinone improves metabolic stability compared to non-fluorinated analogs. In contrast, 5-fluoro substitution in pyrimidinone () enhances base-pairing mimicry in nucleoside analogs .
Functional Group Impact: Amino groups (e.g., 4-Amino-6-fluoropyridin-2(1H)-one) increase solubility and enable further derivatization, whereas chloro/trifluoropropyl groups () enhance electrophilic reactivity for cross-coupling reactions .
Biological Activity
6-Fluoro-1H-pyrazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a fluorine atom at the 6-position of the pyrazinone ring, which influences its biological properties. The molecular formula is C4H3FN2O, with a molecular weight of approximately 114.08 g/mol.
Antimicrobial Activity
Research indicates that derivatives of pyrazinone compounds exhibit significant antimicrobial properties. For instance, a study showed that certain pyrazine derivatives demonstrated potent activity against various bacterial strains, including Streptococcus faecium and Escherichia coli, with IC50 values indicating effective inhibition at low concentrations .
| Compound | Target Organism | IC50 (M) |
|---|---|---|
| This compound | S. faecium | 9 x 10^(-8) |
| This compound | E. coli | 1 x 10^(-7) |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that pyrazinone derivatives can inhibit the proliferation of cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer), with notable IC50 values suggesting effective cytotoxicity. One study reported an IC50 value of 0.98 µM for a related compound against A549 cells, indicating strong potential for further development .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 | This compound derivative | 0.98 |
| MCF-7 | This compound derivative | 1.05 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific kinases and signaling pathways associated with tumor growth and bacterial resistance. Inhibitory assays have demonstrated that these compounds can interfere with fibroblast growth factor receptors (FGFRs) and other critical pathways in cancer cell proliferation .
Study on Antiviral Activity
A notable study explored the antiviral potential of a fluorinated pyrazine derivative against SARS-CoV-2. The compound exhibited significant inhibition of viral replication in vitro, outperforming established antiviral agents like favipiravir and remdesivir. This suggests that modifications to the pyrazine scaffold can yield promising candidates for antiviral therapy .
Synthesis and Evaluation
The synthesis of this compound was achieved through various chemical methodologies aimed at optimizing yield and purity. Subsequent biological evaluations confirmed its activity against both microbial and cancer cell lines, reinforcing its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
